molecular formula C9H7BrN2O B178861 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole CAS No. 103499-27-0

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole

Cat. No. B178861
M. Wt: 239.07 g/mol
InChI Key: ZMLCNQSMTBRFDJ-UHFFFAOYSA-N
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Description

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.084 g/mol . It is also known by other names such as 5-bromomethyl-3-phenylisoxazole, 5-bromomethyl-3-phenyl-1,2-oxazole, and isoxazole,5-bromomethyl-3-phenyl .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole can be represented by the SMILES notation: C1=CC=C (C=C1)C2=NOC (=C2)CBr . This notation provides a way to represent the structure of the molecule in text format.

Scientific Research Applications

Antimicrobial and Antileishmanial Activity

A derivative of 1,2,4-oxadiazole, specifically 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, has been synthesized and characterized, showing notable antimicrobial activities against different bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

Deoxygenative Coupling Reaction

The compound 3-bromo-5-phenyl-1,2,4-oxadiazole demonstrates a unique deoxygenative coupling reaction when heated with sodium azide in anhydrous dimethylformamide, forming new derivatives such as 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazole (Choi et al., 1982).

Synthesis of Difluoromethylene-containing Compounds

Research demonstrates the synthesis of various difluoromethylenated 1,2,4-oxadiazole-containing compounds from 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, offering potential for diverse chemical applications (Yang et al., 2007).

Biological Activities of Oxadiazole Derivatives

Various 1,3,4-oxadiazole compounds have been studied for their antimicrobial, hemolytic, and other biological activities, revealing their potential in biomedical research (Gul et al., 2017).

Microwave-assisted Synthesis

A study on the microwave-assisted synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles explores efficient synthesis methods, important for advancing chemical manufacturing techniques (Dürüst & Karakuş, 2017).

Chemical Genetics and Apoptosis Inducers

In the field of chemical genetics and drug discovery, 1,2,4-oxadiazoles like 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potential apoptosis inducers, with applications in cancer research (Cai et al., 2006).

Solvent Effects on Infrared Spectra

Research on the solvent effects on infrared spectra of certain oxadiazole compounds contributes to our understanding of their chemical properties, aiding in the development of new materials and drugs (Kara et al., 2021).

Toxicity and Tumour Inhibition Assessment

Studies on heterocyclic oxadiazole derivatives provide insights into their toxicity, tumor inhibition, and other pharmacological effects, offering new avenues for therapeutic development (Faheem, 2018).

Substituent-induced Chemical Shifts in NMR

Investigations into substituent-induced chemical shifts in NMR spectroscopy of oxadiazole compounds enhance our understanding of their molecular structure, critical for chemical synthesis and analysis (Kara, 2015).

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . If swallowed, it is advised to rinse the mouth and not induce vomiting. Eye protection and face protection should be worn when handling this compound .

properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLCNQSMTBRFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Cottrell, J Capers, MM Salem… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 5-thiocyanatomethyl- and 5-alkyl-3-aryl-1,2,4-oxadiazoles were synthesized and evaluated for their activity against kinetoplastid parasites. Formation of the oxadiazole ring …
Number of citations: 119 www.sciencedirect.com

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